molecular formula C25H30ClNO2 B1207084 Difeterol hydrochloride CAS No. 31348-66-0

Difeterol hydrochloride

Cat. No.: B1207084
CAS No.: 31348-66-0
M. Wt: 412 g/mol
InChI Key: WKZITTRQXFNUNO-UHFFFAOYSA-N
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Description

Difeterol hydrochloride (CAS: 31348-66-0) is a synthetic compound with the molecular formula C₂₅H₂₉NO₂·ClH and a molecular weight of 411.97 g/mol. Its structure includes a benzenemethanol backbone substituted with a diphenylmethoxyethyl-methylamino group, as reflected in its SMILES notation: Cl.OC(C=1C=CC=CC1)C(N(C)CCOC(C=2C=CC=CC2)C=3C=CC=CC3)C . The compound has a melting point of 185–186°C and is also known by synonyms such as Pandryl and Benzyl alcohol, α-[1-[[2-(diphenylmethoxy)ethyl]methylamino]ethyl]-, hydrochloride.

Properties

CAS No.

31348-66-0

Molecular Formula

C25H30ClNO2

Molecular Weight

412 g/mol

IUPAC Name

2-[2-benzhydryloxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C25H29NO2.ClH/c1-20(24(27)21-12-6-3-7-13-21)26(2)18-19-28-25(22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20,24-25,27H,18-19H2,1-2H3;1H

InChI Key

WKZITTRQXFNUNO-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Difeterol hydrochloride shares structural and functional similarities with other hydrochlorides, particularly in their amine-containing moieties and aromatic systems. Below is a comparative analysis:

Table 1: Structural Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Reference
This compound C₂₅H₂₉NO₂·ClH 411.97 Diphenylmethoxy, methylamino, benzyl alcohol 31348-66-0
Bambuterol hydrochloride C₁₈H₂₉N₃O₅·ClH 403.89 Carbamate, tertiary amine, benzyl alcohol 81732-65-2
Tacrine hydrochloride C₁₃H₁₄N₂·ClH 234.72 Acridine, primary amine 1684-40-8
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO·ClH 344.73 Diphenhydramine analog, chloro-substituted 148-65-2


Key Observations :

  • Aromatic Systems: Difeterol and chlorphenoxamine both feature diphenyl groups, enhancing lipid solubility and CNS penetration .
  • Amine Moieties : Tacrine lacks complex ether linkages but shares a primary amine critical for cholinesterase inhibition .
  • Ether Linkages : Difeterol’s diphenylmethoxyethyl group distinguishes it from bambuterol, which contains a carbamate group for prolonged activity .

Pharmacological and Biochemical Comparisons

This compound has been studied alongside other compounds for cholinesterase inhibition. Below is a comparison of efficacy and selectivity:

Table 2: Pharmacological Profiles of BChE Inhibitors
Compound BChE IC₅₀ (µM) AChE IC₅₀ (µM) Selectivity (BChE/AChE) Efficacy (% of Control) Reference
This compound Not reported Not reported N/A Potential novel inhibitor
Bambuterol hydrochloride 0.12 ± 0.03 2.1 ± 0.4 17.5 85 ± 4
Tacrine hydrochloride 0.08 ± 0.01 1.4 ± 0.2 17.5 90 ± 3
Physostigmine 0.05 ± 0.01 0.1 ± 0.02 0.5 95 ± 2

Key Findings :

  • Selectivity : Tacrine and bambuterol exhibit high selectivity for BChE over acetylcholinesterase (AChE), unlike physostigmine, which is a dual inhibitor .
  • Mechanism : Molecular docking studies suggest Difeterol’s large aromatic structure may occupy the BChE active site gorge, similar to tacrine’s acridine core .

Research Findings and Clinical Relevance

  • Structural Advantages : Difeterol’s ether linkages may improve metabolic stability compared to carbamate-containing analogs like bambuterol .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Difeterol hydrochloride purity and stability in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is recommended for purity analysis. For stability testing, employ accelerated degradation studies under controlled conditions (e.g., heat, light, pH variations) and monitor degradation products using mass spectrometry (MS) coupled with HPLC . Standardize buffer solutions (e.g., phosphate buffer pH 7.4) and validate chromatographic parameters (column type, flow rate) per ICH guidelines .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

  • Methodological Answer : Follow pharmacopeial protocols for similar hydrochlorides (e.g., Diltiazem HCl):

  • Grind the compound to a fine powder and mix with a solvent (e.g., methanol) to form a homogenous slurry.
  • Use inert, light-resistant containers for storage, and specify temperature (e.g., 2–8°C) and humidity controls (<40% RH) .
  • Document solvent ratios, reaction times, and purification steps (e.g., recrystallization) to enable replication .

Q. What literature review strategies are critical for contextualizing this compound’s pharmacological profile?

  • Methodological Answer :

  • Prioritize primary sources from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and regulatory documents (e.g., FDA/EMA filings).
  • Use databases like PubMed and SciFinder with keywords: "this compound," "pharmacokinetics," "receptor binding."
  • Cross-reference cited studies to identify knowledge gaps, such as understudied metabolic pathways or conflicting efficacy data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Conduct a meta-analysis of existing studies, stratifying results by model type (e.g., cell lines vs. animal models), dosage, and endpoints.
  • Validate findings using orthogonal assays (e.g., Western blot for target engagement vs. functional cAMP assays).
  • Explore species-specific differences in receptor affinity using molecular docking simulations .
  • Example Data Table :
Study TypeEfficacy (%)Dosage (mg/kg)Model SystemReference
In vitro78 ± 510 µMHEK293 cells[Author X]
In vivo52 ± 85 mg/kgMurine[Author Y]

Q. What experimental frameworks are recommended for investigating this compound’s off-target effects?

  • Methodological Answer :

  • Use high-throughput screening panels (e.g., Eurofins CEREP® Profile) to assess activity against 100+ receptors/enzymes.
  • Apply CRISPR-Cas9 gene editing to generate knockout models of suspected off-target pathways.
  • Pair transcriptomic analysis (RNA-seq) with proteomic profiling to identify downstream effects .

Q. How can researchers optimize formulation strategies to enhance this compound’s bioavailability in translational studies?

  • Methodological Answer :

  • Test co-solvents (e.g., PEG 400) and viscosity-reducing excipients (e.g., pyridoxine HCl) in preclinical formulations .
  • Use in vitro-in vivo correlation (IVIVC) models to predict absorption rates.
  • Validate stability via forced degradation studies and monitor excipient interactions using differential scanning calorimetry (DSC) .

Data Analysis & Interpretation

Q. What statistical approaches are essential for validating this compound’s dose-response relationships?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism.
  • Report confidence intervals (95% CI) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Address outliers via Grubbs’ test and ensure power analysis (α = 0.05, β = 0.2) to confirm sample size adequacy .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like particle size and crystallinity.
  • Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, stirring rate).
  • Characterize batches with X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .

Ethical & Safety Considerations

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer :

  • Store in sealed, light-resistant containers with desiccants. Use fume hoods for powder handling.
  • Follow GHS hazard classifications (e.g., H315: Skin irritation) and provide emergency eyewash stations .
  • Conduct cytotoxicity assays (e.g., MTT) prior to in vivo administration to establish safe dosing thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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